N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide
Description
N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a but-2-yn-1-yl linker bearing a benzyl(methyl)amino substituent and a 4-methylbenzenesulfonamide group. This structural motif combines a rigid alkyne backbone with aromatic and tertiary amine functionalities, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-17-10-12-19(13-11-17)24(22,23)20-14-6-7-15-21(2)16-18-8-4-3-5-9-18/h3-5,8-13,20H,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLVNJPMWXZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-4-methylbenzenesulfonamide, a compound with the CAS number 1396580-29-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C19H22N2O2S
- Molecular Weight: 342.45 g/mol
- IUPAC Name: this compound
The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Synthesis Pathway
The synthesis of this compound typically involves several steps:
-
Formation of Benzyl(methyl)amine:
- Reaction of benzyl chloride with methylamine under basic conditions.
-
Alkyne Formation:
- Utilizing Sonogashira coupling to form the but-2-yn-1-yl group.
-
Sulfonamide Formation:
- Reaction of the alkyne intermediate with p-toluenesulfonyl chloride to yield the final product.
Anticancer Potential
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. A molecular docking study indicated that this compound could inhibit breast cancer cell growth through interactions with estrogen receptors, suggesting a mechanism of action that modulates hormonal pathways involved in cancer proliferation .
| Study | Findings |
|---|---|
| Molecular Docking Study | Inhibition of breast cancer cell growth via estrogen receptor modulation |
| In vitro Assays | Significant cytotoxicity against various cancer cell lines |
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition: The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation: The benzyl(methyl)amino group may facilitate binding to specific receptors involved in cancer progression and inflammation.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity:
- A study evaluated several sulfonamide derivatives for their antimicrobial properties. This compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
- Research on Selectivity and Potency:
- Cell Membrane Permeability:
Comparison with Similar Compounds
Key Observations :
- Tertiary Amine Variations: The benzyl(methyl)amino group in the target compound contrasts with diethylamino (e.g., compound 49) or adamantyl (compound 24) substituents, which may alter electronic properties and steric bulk. Diethylamino groups are associated with improved solubility, while adamantyl groups enhance hydrophobicity .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are lacking, structural analogs provide clues:
- Cannabinoid Receptor Modulation: Triaryl sulfonamides (e.g., compound 24) act as selective CB2 inverse agonists, highlighting the role of bulky substituents (e.g., adamantyl) in receptor binding .
- Cholinesterase Inhibition : Compounds with tetrahydroacridin-9-yl groups () show bipharmacophoric activity, suggesting that hybrid sulfonamide structures may target multiple enzymes .
Discussion of Structural and Functional Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in compound 49) may enhance sulfonamide acidity, influencing hydrogen-bonding interactions.
- Alkyne Reactivity : The but-2-yn-1-yl linker in the target compound and related derivatives (e.g., 1j) enables participation in cycloaddition reactions, offering avenues for functionalization .
Q & A
Q. Key Variables :
How is crystallographic characterization performed for this compound, and what software tools are recommended?
Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is standard:
Q. Example Data :
- Analogous sulfonamides show C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å .
How can conflicting NMR spectral data be resolved during structural validation?
Advanced Research Question
Discrepancies in ¹H/¹³C NMR signals may arise from dynamic processes (e.g., rotamerism) or impurities:
- Approach 1 : Variable-temperature NMR (VT-NMR) to identify coalescence points for rotamers .
- Approach 2 : HSQC/HMBC experiments to confirm connectivity. For example, in compound 40 (), allylic protons at δ 5.65–5.75 ppm correlate with carbons at ~120 ppm.
Case Study : A cyclopropane-containing analog showed unexpected splitting in ¹H NMR due to restricted rotation; VT-NMR confirmed slow exchange at 25°C .
What mechanistic insights explain the benzylation step in sulfonamide synthesis?
Advanced Research Question
Benzylation of propargylamines likely proceeds via an SN1-like pathway :
- Step 1 : Formation of a stabilized benzylic carbocation from benzyl bromide .
- Step 2 : Nucleophilic attack by the amine, favored by weak bases (e.g., NaHCO₃) to avoid deprotonation .
Evidence : Kinetic studies on analogous reactions showed first-order dependence on benzyl bromide, supporting carbocation intermediacy .
How can computational modeling predict the compound’s biological activity?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cannabinoid receptors (CB2). For example, triaryl sulfonamides showed inverse agonism via hydrophobic interactions with CB2’s transmembrane domain .
- QSAR : Correlate substituent effects (e.g., adamantyl groups) with osteoclast inhibition (IC₅₀ values < 1 μM in ).
Table : Selected Pharmacological Data from Analogous Compounds
| Compound | Target | IC₅₀ (μM) | Key Substituent |
|---|---|---|---|
| 24 () | CB2 | 0.12 | Adamantyl, methyl |
| 49 () | Osteoclasts | 0.89 | 4-Chlorophenyl |
What strategies address low yields in propargylamine alkylation?
Advanced Research Question
- Catalyst Optimization : Transition metals (Co, Ni) enhance regioselectivity in alkyne functionalization .
- Solvent Effects : DMF improves metal catalyst solubility but may require rigorous drying to prevent hydrolysis .
Case Study : Co-catalyzed radical cyclization of dienes achieved 94% yield by stabilizing radical intermediates .
How are stereochemical outcomes controlled during synthesis?
Advanced Research Question
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-4-aminobenzyl oxazolidinone) to induce enantioselectivity .
- Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water mixtures enriched diastereomers in sulfonamide derivatives .
What in vitro assays evaluate this compound’s enzyme inhibition potential?
Advanced Research Question
- Cholinesterase Inhibition : Ellman’s assay with acetylthiocholine iodide substrate, monitoring absorbance at 412 nm .
- Antibacterial Activity : Microdilution method (MIC determination) against Gram-positive strains (e.g., S. aureus), with ciprofloxacin as control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
